![molecular formula C26H21N3O3 B2565835 3-(1,3-Benzodioxol-5-yl)-5-benzyl-8-ethoxypyrazolo[4,3-c]quinoline CAS No. 866344-60-7](/img/structure/B2565835.png)

3-(1,3-Benzodioxol-5-yl)-5-benzyl-8-ethoxypyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

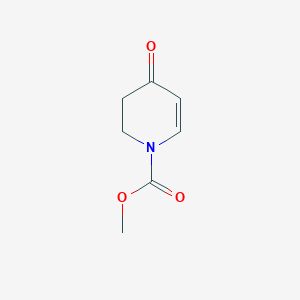

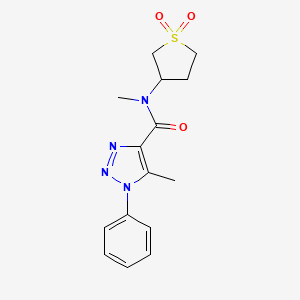

The compound is a complex organic molecule that contains several functional groups, including a benzodioxol group, a benzyl group, and a pyrazoloquinoline group . These groups are common in many pharmaceuticals and bioactive compounds.

Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups . The benzodioxol group consists of a benzene ring fused to a 1,3-dioxolane ring. The pyrazoloquinoline group is a bicyclic compound consisting of a pyrazole ring fused to a quinoline ring.Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions such as condensation, hydrolysis, and substitution .Scientific Research Applications

- Benzodioxolylbenzylpyrazoloquinoline derivatives have been investigated for their potential as anticancer agents . Researchers explore their cytotoxicity against cancer cell lines, mechanism of action, and potential as targeted therapies .

- Additionally, computational studies can predict their nonlinear optical properties and guide the design of novel drug candidates .

- Experimental evidence suggests that related compounds (such as eutylone) have pharmacological effects on the central nervous system, similar to substances like methylone, pentylone, and MDMA. Understanding the structure-activity relationship of benzodioxolylbenzylpyrazoloquinoline derivatives may shed light on their neurological impact .

- Researchers investigate the nonlinear optical properties of these compounds. Their ability to exhibit second harmonic generation (SHG) or other nonlinear effects makes them interesting for applications in photonics, telecommunications, and optical devices .

- Theoretical simulations of infrared (IR) spectra can provide insights into the vibrational modes and structural features of benzodioxolylbenzylpyrazoloquinoline derivatives. These studies aid in understanding their behavior and interactions .

Medicinal Chemistry and Drug Discovery

Neuropharmacology and Central Nervous System Effects

Materials Science and Nonlinear Optics

Computational Chemistry and Spectroscopy

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit anticancer activity against various cancer cell lines .

Mode of Action

It’s suggested that similar compounds may cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Pharmacokinetics

Similar compounds have been reported to exhibit good selectivity between cancer cells and normal cells .

Result of Action

Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Action Environment

Similar compounds have been reported to exhibit robust interactions with target proteins .

properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-5-benzyl-8-ethoxypyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O3/c1-2-30-19-9-10-22-20(13-19)26-21(15-29(22)14-17-6-4-3-5-7-17)25(27-28-26)18-8-11-23-24(12-18)32-16-31-23/h3-13,15H,2,14,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTSYJCEVIOOED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC5=C(C=C4)OCO5)CC6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Benzodioxol-5-yl)-5-benzyl-8-ethoxypyrazolo[4,3-c]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2565752.png)

![2-fluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2565753.png)

![8-(2,4-dimethoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2565764.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-phenylmethoxybenzoate](/img/structure/B2565768.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B2565771.png)